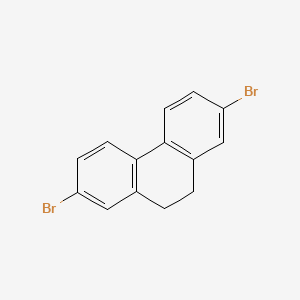

2,7-Dibromo-9,10-dihydrophenanthrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-9,10-dihydrophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAGVNUIFJWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385016 | |

| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61650-86-0 | |

| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dibromo 9,10 Dihydrophenanthrene and Its Structural Analogues

Direct Bromination Approaches for 9,10-Dihydrophenanthrene (B48381)

The direct synthesis of 2,7-Dibromo-9,10-dihydrophenanthrene often involves a multi-step process starting from a more accessible precursor, phenanthrenequinone (B147406), rather than 9,10-dihydrophenanthrene itself. The core strategy involves the bromination of the quinone followed by reduction.

The initial step is the synthesis of 2,7-dibromo-9,10-phenanthrenequinone. This is typically achieved through the electrophilic bromination of 9,10-phenanthrenequinone using a brominating agent in the presence of a strong acid. Common reagents include N-bromosuccinimide (NBS) in concentrated sulfuric acid or a mixture of bromine, hydrobromic acid, and sulfuric acid. chemicalbook.comechemi.com For instance, reacting phenanthrenequinone with NBS in concentrated sulfuric acid at 0°C for two hours can yield the desired 2,7-dibromo-9,10-phenanthrenequinone. Another reported method involves dissolving phenanthrene-9,10-diketone in a mixture of HBr and H2SO4, heating to 80°C, and slowly adding Br2, leading to a yield of over 90%. chemicalbook.com

Once the 2,7-dibromo-9,10-phenanthrenequinone is obtained, it can be reduced to form various derivatives. For example, reaction with tin (Sn) in glacial acetic acid and concentrated hydrochloric acid under reflux conditions can produce 2,7-dibromo-9,10-dihydroxydihydrophenanthrene. google.com Subsequent reactions can then be performed to arrive at the target this compound structure.

| Starting Material | Reagents | Conditions | Product | Yield |

| 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS), Concentrated H₂SO₄ | 0°C, 2 hours | 2,7-Dibromo-9,10-phenanthrenequinone | 50% |

| Phenanthrene-9,10-diketone | Br₂, HBr, H₂SO₄ | 80°C, 24 hours | Dibromophenanthrene-9,10-diketone | >90% chemicalbook.com |

| 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS), Concentrated H₂SO₄ | Room Temperature, 24 hours | 2,7-Dibromo-9,10-phenanthrenequinone | 60% echemi.com |

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers powerful and versatile methods for constructing the 9,10-dihydrophenanthrene core and its derivatives. These routes often involve intramolecular C-C bond formation, providing access to a wide range of substituted products.

The intramolecular Heck reaction is a significant strategy for synthesizing the 9,10-dihydrophenanthrene framework. espublisher.comespublisher.com This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene moiety within the same molecule. organic-chemistry.orgscholaris.calibretexts.org The general mechanism begins with the oxidative addition of a Pd(0) catalyst to the aryl halide bond, followed by carbopalladation of the alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the catalyst. scholaris.calibretexts.org This approach has been developed to produce 9,10-dihydrophenanthrene and its alkylated analogues, which can then be subjected to bromination. espublisher.com

A specific and novel application of palladium catalysis for the synthesis of substituted 9,10-dihydrophenanthrene compounds starts from vinyl bromoaldehydes. espublisher.com In this method, a substrate containing a vinyl bromoaldehyde is treated with a palladium catalyst system. The reaction proceeds through what has been proposed as an intramolecular Heck reaction pathway, which is energetically favored over a 6π electrocyclic ring closure. espublisher.com A typical reaction setup involves treating the vinyl bromoaldehyde substrate with palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), and cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (85-90°C). espublisher.com This methodology represents a unique route for preparing the 9,10-dihydrophenanthrene core structure. espublisher.com

| Catalyst System | Base | Solvent | Temperature | Product |

| Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv) | Cs₂CO₃ (2 equiv) | DMF | 85-90°C | Substituted 9,10-dihydrophenanthrene espublisher.com |

Organometallic polycondensation provides a route to polymers incorporating the dihydrophenanthrene unit. Specifically, dehalogenative polycondensation, often referred to as Yamamoto coupling, can be used to synthesize poly(9,10-dialkyl-9,10-dihydrophenanthrene-2,7-diyl). researchgate.netresearchgate.net This method involves the polymerization of dihaloaromatic monomers, such as 2,7-dibromo-9,10-dioctyl-9,10-dihydrophenanthrene. The reaction is promoted by a mixture of a nickel complex, such as nickel(II) chloride (NiCl₂), a ligand like 2,2′-bipyridine (bpy), and a reducing agent like magnesium (Mg) in a solvent such as DMF. researchgate.net This process creates C-C bonds between the monomer units at the positions formerly occupied by the bromine atoms, resulting in a π-conjugated polymer with a well-defined structure. researchgate.net

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further functionalized to create more complex molecular architectures. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various aryl or heteroaryl groups. ossila.comacs.org

A specific functionalized derivative, 9,10:9,10-bis(trimethylene)-2,7-dibromo-9,10-dihydrophenanthrene, is synthesized from 2,7-dibromophenanthrene-9,10-diketone, which is itself prepared from phenanthrene-9,10-diketone. chemicalbook.com The synthesis proceeds as follows:

Bromination: Phenanthrene-9,10-diketone is first brominated using a mixture of HBr, H₂SO₄, and Br₂ at 80°C to yield 2,7-dibromophenanthrene-9,10-diketone with a yield exceeding 90%. chemicalbook.com

Condensation and Cyclization: The resulting dibromodiketone is then reacted with diethyl 1,3-acetonedicarboxylate in the presence of sodium hydroxide (B78521) (NaOH) in methanol (B129727) at approximately 60°C. This step involves a condensation reaction to form the bis(trimethylene) bridged structure. chemicalbook.com

This multi-step process builds a complex, rigid structure upon the 2,7-dibromo-dihydrophenanthrene core.

Synthesis of 4,5-Dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol Analogues

The synthesis of substituted 9,10-dihydrophenanthrene derivatives can be achieved through various multi-step reaction sequences starting from materials like 2-amino-3-substituted benzoic acid. researchgate.net For hydroxylated analogues such as a tetraol, a plausible pathway would involve the use of starting materials already bearing methoxy (B1213986) or protected hydroxyl groups, which can be later deprotected to yield the final tetraol. A general strategy involves the diazotization-coupling reaction of an appropriate aminobenzoic acid, followed by esterification, reduction, cyclization, and finally bromination. researchgate.net

The introduction of bromine atoms at the 4 and 5 positions would likely be performed on the biphenyl (B1667301) precursor before the final cyclization step to form the dihydrophenanthrene ring. Subsequent demethylation or deprotection of the hydroxyl groups would yield the target tetraol. While the direct synthesis of 4,5-Dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol is not explicitly detailed in the provided research, the synthesis of 4,5-disubstituted 9,10-dihydrophenanthrene derivatives provides a foundational methodology. researchgate.net The key steps would be adapted to accommodate the hydroxyl functionalities.

| Step | Reaction Type | Purpose |

| 1 | Diazotization-Coupling | Formation of a biphenyl intermediate. |

| 2 | Bromination | Introduction of bromo-substituents at desired positions. |

| 3 | Reduction | Conversion of functional groups to facilitate cyclization. |

| 4 | Cyclization | Formation of the 9,10-dihydrophenanthrene core structure. |

| 5 | Deprotection | Conversion of protected hydroxyl groups (e.g., methoxy) to final tetraol. |

Allylation Reactions Leading to Substituted Dihydrophenanthrene-Diols

A method for synthesizing precursors to substituted dihydrophenanthrene-diols involves the allylation of aromatic bromoaldehydes. espublisher.com This reaction typically begins with the formation of homoallyl alcohols from aromatic bromoaldehydes by reacting them with allyl bromide and sodium iodide in the presence of indium metal. espublisher.com These resulting alcohols can then be converted to diallylated compounds. espublisher.com This subsequent step is carried out using sodium hydride and allyl bromide in a THF medium at 0°C. espublisher.com

These diallylated intermediates are crucial precursors that can then undergo further reactions, such as ring-closing metathesis, to form the cyclic structures necessary for dihydrophenanthrene synthesis. espublisher.com The initial allylation step is fundamental as it introduces the necessary carbon framework for building the fused ring system.

| Starting Material | Reagents | Intermediate Product |

| Aromatic Bromoaldehyde (e.g., 7a, 7b) | 1. Allyl bromide, NaI, In | Homoallyl alcohol (e.g., 8a, 8b) |

| Homoallyl alcohol (e.g., 8a, 8b) | 2. NaH, Allyl bromide, THF at 0°C | Diallylated compound (e.g., 9a, 9b) |

Carbonylation-Polycondensation Reactions for Dihydrophenanthrene-Derived Polyarylates

A novel aromatic polyester (B1180765), or polyarylate, has been synthesized using a palladium-catalyzed carbonylation-polycondensation reaction. researchgate.net This process involves the reaction of this compound with bisphenol-A. researchgate.net The resulting polymer, poly[oxy-1,4-phenylene(1-methylethylidene)-1,4-phenyleneoxycarbonyl(9,10-dihydro-2,7-phenanthrenediyl)-carbonyl], was obtained in a high yield of 95% and possessed a high molecular weight. researchgate.net

This synthetic method produces a polyarylate with notable properties, including high heat resistance and solubility in common organic solvents like chloroform (B151607), chlorobenzene, and dichloromethane. researchgate.net The properties of this material highlight its potential for applications where thermal stability and processability are required.

| Property | Value |

| Yield | 95% |

| Molecular Weight (Mw, Polystyrene equivalent) | 102,600 |

| Intrinsic Viscosity | 0.46 |

| Glass Transition Temperature (Tg) | ~270°C |

| Initial Thermal Degradation (Air) | 332-420°C |

| Initial Thermal Degradation (Nitrogen) | 420-483°C |

| Tensile Strength at Break | 44.5 MPa |

| Tensile Modulus | 1.23 GPa |

Strategies for Introducing Chiral Moieties into Dihydrophenanthrene Scaffolds

Chiral 9,10-dihydrophenanthrene scaffolds can be synthesized in a single step through a Palladium(II)-catalyzed enantioselective cascade reaction. nih.govnih.gov This method involves the β,γ-methylene C(sp³)-H diarylation of free carboxylic acids, such as cyclohexane (B81311) 1-carboxylic acid. nih.govnih.gov The reaction is enabled by the use of bidentate chiral mono-protected amino thioether (MPAThio) ligands, which facilitate high enantioselectivity. nih.govnih.gov

In this complex transformation, four new carbon-carbon bonds and multiple chiral centers are formed in one pot. nih.govresearchgate.net The proposed mechanism suggests that an initial enantioselective β,γ-dehydrogenation forms a chiral β,γ-cyclohexene. nih.govresearchgate.net This intermediate then acts as a norbornene-type reagent, undergoing two successive Catellani arylation reactions and a C-H arylation to produce the final chiral 9,10-dihydrophenanthrene product. nih.govresearchgate.net This strategy provides an efficient pathway to complex chiral molecules with diverse functional groups. nih.gov

Investigation of Reaction Mechanisms in Dihydrophenanthrene Synthesis

Electrocyclic Reaction Pathways

One proposed mechanism for the synthesis of 9,10-dihydrophenanthrene derivatives from vinyl bromoaldehydes is a palladium-catalyzed 6π electrocyclic reaction. espublisher.comespublisher.com The catalytic cycle is thought to begin with the oxidative addition of a Pd(0) species to the substrate, forming a palladium(II) intermediate. espublisher.com This intermediate coordinates with oxygen, followed by proton abstraction and rearrangement to generate a cyclic O-Pd complex. espublisher.comespublisher.com

The key step in this pathway is a 6π electrocyclic ring closure via a disrotatory reaction, which forms a new complex. espublisher.comespublisher.com The final 9,10-dihydrophenanthrene product is then afforded through the elimination of formaldehyde. espublisher.comespublisher.com This electrocyclization provides a direct route to the fused aromatic ring system. rsc.org

Intramolecular Heck Reaction Mechanisms

An alternative and energetically more favorable mechanism for the palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes is the intramolecular Heck reaction. espublisher.comespublisher.com Theoretical calculations have indicated that this pathway has a lower energy barrier compared to the 6π electrocyclic route. espublisher.comespublisher.com The intramolecular Heck reaction has become a reliable method for constructing various ring sizes due to its mild and nearly neutral reaction conditions, which allows for high functional group tolerance. organicreactions.org

This mechanism is a cornerstone in the synthesis of numerous carbo- and heterocyclic compounds. espublisher.comnih.govespublisher.com In the context of dihydrophenanthrene synthesis, the reaction involves the palladium(0)-catalyzed intramolecular coupling of an aryl halide with an alkene moiety within the same molecule. organicreactions.org This process has been widely applied in the synthesis of complex molecules and natural products. organicreactions.orgscholaris.ca

Chemical Reactivity and Derivatization Studies of 2,7 Dibromo 9,10 Dihydrophenanthrene

Carbon-Carbon Coupling Reactions at Bromine-Substituted Positions

The presence of bromine atoms on the aromatic backbone of 2,7-dibromo-9,10-dihydrophenanthrene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the extension of conjugated systems and the synthesis of complex organic molecules.

Prominent among these are the Suzuki-Miyaura, Sonogashira-Hagihara, and Heck reactions. In the Suzuki-Miyaura coupling , the dibromo compound can react with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form di-substituted products. This reaction is widely used due to its tolerance of a broad range of functional groups.

The Sonogashira coupling involves the reaction of this compound with terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of diarylalkynes. wikipedia.org Such reactions are instrumental in the synthesis of rigid, linear structures and are often employed in the creation of molecular wires and other functional organic materials. nih.gov However, when using di-functionalized starting materials like this compound, polymerization can be a competing side reaction.

The Heck reaction provides a means to introduce alkenyl groups by reacting the dibromo compound with alkenes in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted olefins and has been utilized in the preparation of a variety of phenanthrene (B1679779) derivatives. espublisher.com

Table 1: Examples of Potential Carbon-Carbon Coupling Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, reflux | 2,7-Diphenyl-9,10-dihydrophenanthrene |

| Sonogashira | This compound, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2,7-Bis(phenylethynyl)-9,10-dihydrophenanthrene |

Substitution Reactions of the Bromine Atom

Beyond carbon-carbon bond formation, the bromine atoms of this compound can be replaced by other functional groups through various substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on non-activated aryl bromides is generally challenging, metal-catalyzed cross-coupling reactions offer effective alternatives for introducing heteroatoms.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 2,7-diamino-9,10-dihydrophenanthrene derivatives by reacting the starting material with primary or secondary amines in the presence of a palladium catalyst and a base. Similarly, the corresponding ethers and thioethers could be prepared via related palladium- or copper-catalyzed couplings with alcohols and thiols, respectively.

Hydrogenation and Dehydrogenation Transformations

The dihydrophenanthrene core of the molecule can undergo both hydrogenation and dehydrogenation. Catalytic hydrogenation of the aromatic rings would lead to further saturation of the system, ultimately yielding perhydrophenanthrene derivatives. The specific products would depend on the catalyst, solvent, and reaction conditions. diva-portal.org For instance, the hydrogenation of phenanthrene itself is a stepwise process that can yield various partially and fully hydrogenated products. mdpi.com

Conversely, dehydrogenation of the 9,10-dihydro bridge would lead to the formation of the fully aromatic 2,7-dibromophenanthrene (B122447). This aromatization can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic methods. This transformation is significant as it planarizes the molecule and extends the π-conjugated system, which can have profound effects on its electronic and photophysical properties.

Isomerization Pathways

Under certain reaction conditions, the 9,10-dihydrophenanthrene (B48381) skeleton can undergo rearrangement. For example, during the hydrogenation of phenanthrene and its dihydro derivatives, isomerization to fluorene (B118485) derivatives has been observed. Specifically, 9,10-dihydrophenanthrene can isomerize to 9-methyl-9H-fluorene. This suggests that this compound could potentially rearrange to a substituted fluorene under similar conditions, which would be a significant structural transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Analogues

While nucleophilic aromatic substitution on this compound is not facile, the reactivity would be dramatically different in its fluorinated analogues. In a hypothetical 2,7-difluoro-9,10-dihydrophenanthrene, the fluorine atoms would be susceptible to nucleophilic aromatic substitution (SNAr) , particularly if there are electron-withdrawing groups present on the aromatic rings. core.ac.uk

The SNAr mechanism typically proceeds via a two-step addition-elimination process, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion to restore aromaticity. core.ac.uk The high electronegativity of fluorine makes it a good leaving group in this context and activates the aromatic ring towards nucleophilic attack. core.ac.uk This reactivity would allow for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, at the 2 and 7 positions.

Redox Properties and Electrochromic Behavior

The 9,10-dihydrophenanthrene framework is a redox-active system. Derivatives of 9,10-dihydrophenanthrene can undergo reversible oxidation to form colored radical cations and dications. nih.gov This process is often accompanied by a significant conformational change and a change in the electronic structure of the molecule.

The electrochemical oxidation of some 9,10-dihydrophenanthrene derivatives can lead to the cleavage of the C9-C10 bond, resulting in the formation of a dicationic species with a distinct color. nih.gov This reversible transformation between a colorless neutral state and a colored oxidized state is known as electrochromism . nih.gov It is therefore anticipated that this compound would also exhibit interesting redox properties. The bromine substituents, being electron-withdrawing, would likely influence the oxidation potential of the molecule compared to the unsubstituted parent compound. The ability to undergo reversible color changes upon electrochemical stimulation makes such compounds potential candidates for applications in electrochromic devices, such as smart windows and displays. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,7-Dibromophenanthrene-9,10-dione (B38369) |

| 2,7-Diphenyl-9,10-dihydrophenanthrene |

| 2,7-Bis(phenylethynyl)-9,10-dihydrophenanthrene |

| 2,7-Distyryl-9,10-dihydrophenanthrene |

| 2,7-Diamino-9,10-dihydrophenanthrene |

| 2,7-Dibromophenanthrene |

| Perhydrophenanthrene |

| 9-Methyl-9H-fluorene |

| 2,7-Difluoro-9,10-dihydrophenanthrene |

| Phenylboronic acid |

| Phenylacetylene |

| Styrene |

Structural Elucidation and Conformational Analysis of 2,7 Dibromo 9,10 Dihydrophenanthrene Systems

X-ray Crystallographic Studies of Dibrominated Dihydrophenanthrene Derivatives

Analysis of Atropisomeric Conformations and Twist Angles

The 9,10-dihydrophenanthrene (B48381) core can be viewed as a biphenyl (B1667301) system bridged by an ethane (B1197151) linkage, which forces the two phenyl rings into a non-planar arrangement. This deviation from planarity creates a chiral axis along the C4a-C4b bond. When rotation around this single bond is sufficiently hindered, stable and isolable rotational isomers, known as atropisomers, can exist. nih.govwikipedia.org

The stability of these atropisomers is determined by the rotational energy barrier; if the barrier is high enough (typically > 22 kcal/mol), the conformers can be isolated at room temperature. wikipedia.org

Table 1: Key Parameters in Conformational Analysis

| Parameter | Definition | Significance in 2,7-Dibromo-9,10-dihydrophenanthrene |

|---|---|---|

| Chiral Axis | The C4a-C4b bond connecting the two aromatic rings. | Hindered rotation around this axis gives rise to atropisomerism. |

| Twist Angle | The dihedral angle between the planes of the two aromatic rings. | Quantifies the degree of non-planarity and is a primary indicator of steric strain. |

| Rotational Barrier | The energy required to overcome steric hindrance for rotation around the chiral axis. | Determines the stability and isolability of the atropisomers. |

Internuclear Distances and Torsional Strain Analysis

A detailed analysis of internuclear distances from X-ray data is fundamental to understanding the sources of strain in a molecule. In the this compound system, several key distances would be scrutinized:

Intra-ring distances: C-C and C-Br bond lengths within the aromatic rings.

Bridge distances: The C-C bond lengths in the 9,10-dihydro bridge.

Non-bonded distances: Distances between atoms that are not directly bonded, particularly between the two aromatic moieties and their substituents.

Stereochemical Aspects of Dihydrophenanthrene Derivatives

The stereochemistry of this compound is dominated by the concepts of atropisomerism and molecular symmetry, which are dictated by its substitution pattern.

C2-Symmetry in Dihydrophenanthrene Monomeric Units

Symmetry is a key element in stereochemistry. The 2,7-disubstitution pattern on the 9,10-dihydrophenanthrene framework imparts a C2 axis of symmetry to the molecule. This means the molecule can be rotated by 180° around an axis passing through the center of the C4a-C4b and C9-C10 bonds and still appear identical.

This C2-symmetry is particularly relevant when these molecules are used as monomeric units in polymerization. Polymers synthesized from C2-symmetric chiral monomers, such as derivatives of this compound, can lead to chiral polymers with unique optical properties. For instance, polymers consisting of chiral 9,10-dihydro-9,10-bis(tributylsilyloxy)phenanthrene-2,7-diyl units have been prepared and shown to exhibit strong circular dichroism. The C2 symmetry of the monomer is a crucial design element for creating these advanced materials.

Intramolecular Interactions: Hydrogen Bonding in Dihydrophenanthrene Structures

While the parent this compound cannot form hydrogen bonds, its derivatives can. A prime example is This compound-9,10-diol , where hydroxyl (-OH) groups are present at the C9 and C10 positions. nih.gov These groups introduce the potential for intramolecular hydrogen bonding.

An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen bond donor (the -OH group) and an acceptor (the oxygen atom of the other -OH group or the pi-electron system of the aromatic rings) within the same molecule. The formation of such a bond depends heavily on the stereochemical relationship between the two hydroxyl groups.

In the cis-diol , both -OH groups are on the same side of the molecule's central plane. This proximity makes the formation of an intramolecular O-H···O hydrogen bond highly favorable. This bond would create a seven-membered ring, significantly influencing and stabilizing the conformation of the dihydrophenanthrene core.

In the trans-diol , the -OH groups are on opposite sides, making an intramolecular O-H···O bond impossible. In this case, the hydroxyl groups are more likely to form intermolecular hydrogen bonds with neighboring molecules in the solid state or with solvent molecules.

The presence and nature of these hydrogen bonds can be confirmed using techniques like infrared (IR) spectroscopy and NMR spectroscopy. nih.gov

Table 2: Potential Hydrogen Bonding in this compound-9,10-diol

| Functional Group | Role | Potential Interactions |

|---|---|---|

| C9 Hydroxyl (-OH) | Donor & Acceptor | Can donate a proton to the C10 oxygen or accept a proton from the C10 hydroxyl (in cis-isomer). |

| C10 Hydroxyl (-OH) | Donor & Acceptor | Can donate a proton to the C9 oxygen or accept a proton from the C9 hydroxyl (in cis-isomer). |

Spectroscopic Characterization of 2,7 Dibromo 9,10 Dihydrophenanthrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,7-Dibromo-9,10-dihydrophenanthrene, ¹H, ¹³C, and two-dimensional NMR methods are employed to assign the proton and carbon signals and to understand the spatial relationships between atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The symmetry of the 2,7-disubstituted pattern simplifies the aromatic region compared to asymmetrically substituted analogs.

The aliphatic protons at the C9 and C10 positions are chemically equivalent and typically appear as a singlet in the upfield region of the spectrum, owing to the sp³-hybridized nature of these carbons. For the parent compound, 9,10-dihydrophenanthrene (B48381), this signal is observed around 2.87 ppm. chemicalbook.com

The aromatic region is more complex due to spin-spin coupling between adjacent protons. For the 2,7-dibromo derivative, three distinct types of aromatic protons are expected: H1/H8, H3/H6, and H4/H5.

H4 and H5: These protons are adjacent to the aliphatic bridge and are expected to appear as a doublet. In the parent dihydrophenanthrene, these signals are found around 7.75 ppm. chemicalbook.com

H1 and H8: These protons are ortho to the bromine atoms. They are expected to be doublets due to coupling with H3 and H6, respectively.

H3 and H6: These protons are situated between a bromine atom and another proton, leading to a doublet of doublets splitting pattern.

The presence of the electron-withdrawing bromine atoms generally causes a downfield shift of the adjacent aromatic protons. In related brominated 9,10-dihydro-9,10-diboraanthracene systems, aromatic protons are observed to give rise to distinct patterns including a small doublet from four-bond coupling (⁴JHH), a large doublet from three-bond coupling (³JHH), and a doublet of doublets. acs.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| H9, H10 | ~2.9 | Singlet (s) | N/A |

| H4, H5 | ~7.7 - 7.9 | Doublet (d) | ³J ≈ 7-9 |

| H1, H8 | ~7.4 - 7.6 | Doublet (d) | ⁴J ≈ 2-3 |

| H3, H6 | ~7.3 - 7.5 | Doublet of Doublets (dd) | ³J ≈ 7-9, ⁴J ≈ 2-3 |

Note: The data in the table is estimated based on the parent compound 9,10-dihydrophenanthrene chemicalbook.com and general principles of NMR spectroscopy. Actual values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, this compound is expected to show seven distinct carbon signals: five for the aromatic carbons and two for the aliphatic carbons (which are equivalent).

Aliphatic Carbons (C9/C10): These sp³-hybridized carbons will appear significantly upfield, typically in the range of 25-35 ppm.

Aromatic Carbons: These sp²-hybridized carbons resonate in the downfield region (120-145 ppm). The carbons directly bonded to bromine (C2/C7) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C4a/C4b, C8a/C10a) will also have distinct chemical shifts and can often be identified by their lower intensity in proton-coupled spectra.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C9, C10 | ~30 |

| C2, C7 (C-Br) | ~120 - 125 |

| Aromatic CH | ~125 - 130 |

| Quaternary Aromatic (non-bridging) | ~130 - 135 |

| Quaternary Aromatic (bridging) | ~135 - 140 |

Note: The data in the table is estimated based on spectral data for analogous structures like 9,10-dihydrophenanthrene and its derivatives. espublisher.com

Two-Dimensional NMR Techniques (HSQC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals, especially in complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~2.9 ppm with the carbon signal at ~30 ppm, confirming their assignment to the C9/C10 positions. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. It is particularly useful for confirming assignments and determining the three-dimensional structure. In the case of this compound, NOESY could show correlations between the aliphatic protons at C9/C10 and the nearby aromatic protons at H4/H5, which would help to confirm the assignment of these aromatic signals. The structures of various complex dihydrophenanthrene derivatives isolated from natural sources have been determined using 2D NMR techniques. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the dibrominated biphenyl (B1667301) system. The saturation at the 9 and 10 positions breaks the full conjugation of a phenanthrene (B1679779) ring system. The UV-Vis spectrum is expected to show absorption bands characteristic of substituted biphenyl compounds. The presence of bromine atoms, which can participate in resonance and have inductive effects, may cause shifts in the absorption maxima (λmax) compared to the unsubstituted parent compound. For related aromatic systems like 9,10-dibromoanthracene (B139309), characteristic absorption bands are observed between 300 and 400 nm. nist.gov The UV-Vis spectra of various functionalized 9,10-dihydro-diboraanthracenes, which are structural analogs, have been studied to understand their electronic properties. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands.

| Spectroscopic Technique | Characteristic Feature | Expected Value / Observation |

|---|---|---|

| Infrared (IR) Spectroscopy | Aromatic C-H Stretch | 3100-3000 cm⁻¹ |

| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |

| C-Br Stretch | 600-500 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z ≈ 336, 338, 340 |

| Isotopic Pattern | Characteristic 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺ | |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Expected in the UV region, similar to substituted biphenyls. |

Note: IR data is based on typical vibrational frequencies for the indicated functional groups. The spectrum for the analogous compound 9,10-dibromoanthracene shows characteristic peaks in these regions. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₀Br₂. chemsrc.comchemicalbook.com

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak. A key diagnostic feature is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit three peaks for the molecular ion: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a characteristic intensity ratio of approximately 1:2:1. For C₁₄H₁₀Br₂, these peaks would appear at m/z values corresponding to 336, 338, and 340.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₄H₁₀⁷⁹Br₂ is 335.9150 Da. HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass. This technique is routinely used to confirm the identity of newly synthesized dihydrophenanthrene derivatives. espublisher.com

Fluorescence and Photoluminescence Spectroscopy of Dihydrophenanthrene-based Materials

Polymers derived from this compound are noted for their significant photoluminescent properties. Research has demonstrated that π-conjugated poly(9,10-dialkyl-9,10-dihydrophenanthrene-2,7-diyl), synthesized through dehalogenative organometallic polycondensation of the corresponding dibromo precursor, exhibits photoluminescence. oup.com

Furthermore, poly(9,10-dihydrophenanthrene-2,7-diyl)s have been synthesized with various substituents at the 9 and 10 positions. These polymers have shown high quantum yields in photoluminescence, ranging from 62% to nearly quantitative. researchgate.net Copolymers created through palladium-catalyzed reactions of this compound derivatives with other aromatic compounds have also yielded photoluminescent polymers with high quantum efficiencies. researchgate.net

The fluorescence spectrum of a poly(tetrahydropyrene), a related polymer structure, shows an emission maximum at 425 nm in a Tetrahydrofuran (THF) solution. researchgate.net When cast as a film, this maximum shifts to 457 nm, indicating changes in the polymer's conformation and intermolecular interactions in the solid state. researchgate.net Such characteristics are indicative of their potential as materials for light-emitting diodes (LEDs). researchgate.net

| Material | Photoluminescence Quantum Yield | Emission Maximum (Solution) | Emission Maximum (Film) |

|---|---|---|---|

| Poly(9,10-dihydrophenanthrene-2,7-diyl)s | 62% - quantitative | - | - |

| Poly(tetrahydropyrene) | - | 425 nm (in THF) | 457 nm |

Circular Dichroism Studies of Chiral Dihydrophenanthrene Polymers

The incorporation of chiral centers into the dihydrophenanthrene backbone allows for the study of their chiroptical properties using circular dichroism (CD) spectroscopy. A notable example is a poly(9,10-dihydrophenanthrene-2,7-diyl) that incorporates chiral 9,10-dihydro-9,10-bis(tributylsilyloxy)phenanthrene-2,7-diyl units. researchgate.net

Thin films of this chiral polymer have been shown to exhibit a remarkably large circular dichroism signal. researchgate.net A peak value of -6 degrees per micrometer was observed at a wavelength of 411 nm. researchgate.net This strong CD response suggests a well-ordered, helical supramolecular structure of the polymer chains in the solid state, making such materials of interest for applications in chiral recognition and optics.

| Material | CD Peak Value (Film) | Wavelength |

|---|---|---|

| Chiral Poly(9,10-dihydro-9,10-bis(tributylsilyloxy)phenanthrene-2,7-diyl) | -6 deg/μm | 411 nm |

Computational Chemistry and Theoretical Studies on 2,7 Dibromo 9,10 Dihydrophenanthrene

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies focusing exclusively on the conformational analysis of 2,7-Dibromo-9,10-dihydrophenanthrene are not prevalent in the literature, research on closely related halogenated isomers provides significant insight into the methodologies and potential conformational dynamics that would apply.

Atropisomeric Interconversion Processes

Atropisomers are stereoisomers that can be interconverted through rotation around a single bond but are stable enough to be isolated due to high rotational barriers. In substituted 9,10-dihydrophenanthrenes, the biphenyl (B1667301) unit can exhibit axial chirality, leading to atropisomerism.

Computational studies on 4,5-dihalo-9,10-dihydrophenanthrene precursors, which are structural isomers of the 2,7-dibromo variant, have utilized DFT to explore these interconversion processes. Research on 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol revealed that its tetramethylated precursor is a room-temperature stable atropisomer with a significant atropisomeric twist angle of 48°, the largest observed in any 4,5-disubstituted-9,10-dihydrophenanthrene. imperial.ac.uk DFT calculations were crucial in understanding the energy barriers associated with the rotation around the biaryl axis, confirming the stability of these atropisomers. imperial.ac.uk

Time-Independent Asynchronous Rotations

Further DFT computational studies on these 4,5-dihalo-9,10-dihydrophenanthrenes have uncovered complex rotational dynamics. For analogues containing chlorine and bromine, the calculations revealed an unprecedented two-stage atropisomeric interconversion process. imperial.ac.uk This process involves time-independent asynchronous rotations of two key molecular components: the dimethylene bridge and the biaryl axis. imperial.ac.uk This contrasts with the difluoro analogue, which exhibits a more synchronous rotation. imperial.ac.uk This finding highlights how the nature of the halogen substituent dramatically influences the conformational energy landscape and the pathway for stereoisomerization, a principle that would be directly applicable to theoretical studies of this compound.

| Isomer Studied | Key Computational Finding | Twist Angle |

| Tetramethylated 4,5-dibromo-9,10-dihydrophenanthrene | Two-stage atropisomeric interconversion | 48° |

| Tetramethylated 4,5-dichloro-9,10-dihydrophenanthrene | Asynchronous rotation of dimethylene bridge and biaryl axis | 46° |

| Tetramethylated 4,5-difluoro-9,10-dihydrophenanthrene | More synchronous rotation | 32° |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical tool in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. While broad SARs for 9,10-dihydrophenanthrene (B48381) derivatives have been investigated, particularly as inhibitors of the SARS-CoV-2 3CL protease, specific modeling studies centered on this compound are not extensively documented in the reviewed literature. nih.gov The existing studies on derivatives, however, establish a valuable framework for how such analyses would be conducted.

3D-Quantitative Structure-Activity Relationship (QSAR) Models (CoMFA/SE, CoMSIA/SEHDA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide detailed insights by correlating the biological activity of compounds with their 3D molecular properties. For a series of 46 9,10-dihydrophenanthrene derivatives designed as potential inhibitors for the COVID-19 3CLpro enzyme, robust 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

CoMFA evaluates the steric and electrostatic fields of a molecule, while CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net In the study of 9,10-dihydrophenanthrene derivatives, both CoMFA/SE (Steric and Electrostatic) and CoMSIA/SEHDA (Steric, Electrostatic, Hydrophobic, Donor, and Acceptor) models were built to describe the structure-activity relationship. nih.gov

The models demonstrated high predictive power, as indicated by their statistical validation parameters. nih.govnih.gov The analysis of the resulting 3D contour maps helps to visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.govresearchgate.net For instance, the contour plots for the CoMFA and CoMSIA models revealed that the spatial arrangement of steric and electrostatic fields significantly impacts the inhibitory activity of these compounds against the target enzyme. nih.gov

| 3D-QSAR Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²_pred (External Validation) |

| CoMFA/SE | 0.97 | 0.81 | 0.95 |

| CoMSIA/SEHDA | 0.94 | 0.76 | 0.91 |

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand when bound to its biological target, such as a protein.

For the 9,10-dihydrophenanthrene derivatives studied as SARS-CoV-2 3CLpro inhibitors, MD simulations were performed to confirm the stability of the protein-ligand complexes predicted by molecular docking. nih.govnih.govscienceopen.com The simulations, often run for periods such as 100 nanoseconds, monitor the conformational dynamics of the complex in an aqueous environment. nih.govresearchgate.net

A key metric analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. The MD simulations for the most promising 9,10-dihydrophenanthrene derivatives showed that the macromolecular ligand-protein complexes exhibited a high degree of structural and conformational stability, validating their potential as effective inhibitors. nih.gov

Theoretical Investigations of Reaction Pathways and Mechanisms

Computational chemistry is frequently employed to elucidate the mechanisms of complex organic reactions. The palladium-catalyzed synthesis of the 9,10-dihydrophenanthrene core has been the subject of such theoretical investigations to determine the most energetically favorable reaction pathway. acs.orgespublisher.com

Initially, a mechanism involving a 6π electrocyclic ring-closing reaction was proposed for the synthesis of 9,10-dihydrophenanthrene from vinyl bromoaldehydes. espublisher.com This pathway involves the oxidative addition of palladium, coordination with oxygen, proton abstraction, and a disrotatory 6π electrocyclization, followed by the elimination of formaldehyde. espublisher.comespublisher.com

However, an alternative mechanism occurring through an intramolecular Heck reaction was also proposed. acs.orgespublisher.com To resolve this, theoretical calculations were used to investigate both potential pathways. The computational results demonstrated that the intramolecular Heck mechanism is significantly lower in energy—by 21.3 kcal/mol—than the electrocyclic pathway. acs.org This substantial energy difference strongly suggests that the intramolecular Heck reaction is the more plausible and favorable mechanism for the palladium-catalyzed formation of the 9,10-dihydrophenanthrene scaffold. acs.orgespublisher.com

Applications of 2,7 Dibromo 9,10 Dihydrophenanthrene in Materials Science and Polymer Chemistry

Building Blocks for Semiconducting Small Molecules, Oligomers, and Polymers

2,7-Dibromo-9,10-dihydrophenanthrene and its derivatives are key intermediates in the synthesis of semiconducting small molecules, oligomers, and polymers. ossila.com The strategically placed bromine atoms are ideal for cross-coupling reactions, such as Suzuki or Heck coupling, which are powerful methods for constructing larger, conjugated architectures. ossila.comespublisher.com This allows chemists to systematically build complex molecules with tailored electronic properties.

For instance, the phenanthrene (B1679779) core can be linked to other aromatic units, like thiophenes, to create polymers with narrow band gaps. These materials are designed for applications where efficient charge transport and specific energy levels are required, such as in solar cells and transistors. The resulting polymers, such as poly(5,10-phenanthrene thiophene), benefit from a large, co-planar conjugated structure, which is advantageous for electronic device performance.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The photophysical properties inherent to the phenanthrene core make its derivatives attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ossila.com The rigid structure helps to promote high emission efficiency, a critical factor for high-performance displays and lighting. researchgate.net

Materials derived from the 2,7-dibromophenanthrene (B122447) framework have been incorporated into OLEDs as both emitter and host materials. ossila.com In one specific application, an OLED utilizing a 2,7-dibromophenanthrene-9,10-dione (B38369) derivative as the emitter demonstrated phosphorescent emission. ossila.com This device achieved an external quantum efficiency of 0.11%. ossila.com The versatility of the core structure allows for the synthesis of a wide range of materials, including those that can act as a host matrix for dopant emitters in more complex OLED architectures. ossila.com

The development of new materials with precisely controlled photophysical characteristics is a central goal in optoelectronics research. The 2,7-dibromophenanthrene scaffold offers a robust platform for tuning these properties. By reacting the bromine sites with different chemical moieties, researchers can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. ossila.com These modifications directly influence the material's absorption and emission spectra, allowing for the creation of emitters that span the visible spectrum. For example, derivatives have been used to create highly efficient green thermally activated delayed fluorescence (TADF) emitters for OLEDs that achieve exceptional performance, with one device based on a related dibenzo[a,c]phenazine (B1222753) core reaching a maximum external quantum efficiency of 39.1%. ossila.com

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The same fundamental properties that make this compound derivatives suitable for OLEDs also make them promising for other organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comnih.gov For these applications, efficient charge transport through the material is paramount. The ability to create well-ordered, crystalline thin films from these planar, rigid molecules is a key advantage. researchgate.netnih.gov

In the context of OPVs, polymers derived from this building block are being explored as donor materials in the active layer of solar cells. For example, soluble poly(5,10-phenanthrene thiophene) possesses a narrow band gap that is well-suited for absorbing sunlight. Furthermore, the inclusion of thiophene (B33073) and carboxyl groups in its structure is intended to improve compatibility with fullerene-based acceptor materials, which is crucial for efficient charge separation and collection in a solar cell.

Synthesis of High-Performance Polymers

Beyond optoelectronics, this compound is a monomer used in the synthesis of high-performance polymers with desirable thermal and mechanical properties. researchgate.netresearchgate.net The rigid dihydrophenanthrene moiety, when incorporated into a polymer backbone, can impart significant heat resistance and mechanical strength. researchgate.net

A notable example is the synthesis of a novel, wholly aromatic polyester (B1180765), a type of polyarylate. researchgate.net This polymer, poly[oxy-1,4-phenylene(1-methylethylidene)-1,4-phenyleneoxycarbonyl(9,10-dihydro-2,7-phenanthrenediyl)-carbonyl], was synthesized through a palladium-catalyzed carbonylation-polycondensation reaction between this compound and bisphenol-A. researchgate.net The resulting polymer demonstrated a combination of high thermal stability and good solubility in common organic solvents like chloroform (B151607) and dichloromethane. researchgate.net

The properties of this polyarylate are summarized in the table below, highlighting its potential as a high-performance material. Its mechanical properties, such as tensile strength and modulus, are comparable to those of conventional unsaturated polyester resins, while its thermal stability is significantly enhanced. researchgate.net

| Property | Value | Conditions |

|---|---|---|

| Yield | 95% | Under optimum synthesis conditions |

| Molecular Weight (Mw) | 102,600 g/mol | Polystyrene equivalent |

| Intrinsic Viscosity | 0.46 dL/g | - |

| Thermal Degradation Temp. | 332-420 °C | In air atmosphere |

| 420-483 °C | Under nitrogen stream | |

| Glass Transition Temp. (Tg) | ~270 °C | From dynamic viscoelastic curve |

| Tensile Strength at Break | 44.5 MPa | - |

| Tensile Modulus | 1.23 GPa | - |

π-Conjugated Polymers with Dihydrophenanthrene Units

This compound is a key monomer for the synthesis of π-conjugated polymers incorporating the 9,10-dihydrophenanthrene (B48381) moiety in the main chain. These polymers are typically prepared through dehalogenative organometallic polycondensation methods, such as Yamamoto or Suzuki coupling reactions, which utilize the two bromo-functional groups for chain extension. oup.comresearchgate.net

The resulting polymers, such as poly(9,10-dialkyl-9,10-dihydrophenanthrene-2,7-diyl), possess a π-conjugation system analogous to that of polyfluorenes, which are well-known for their excellent optoelectronic properties. researchgate.netresearchgate.net The dihydrophenanthrene-based polymers are often soluble in common organic solvents and exhibit strong photoluminescence, making them attractive for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Research has shown that these polymers have a tendency to self-assemble, and some derivatives exhibit a large circular dichroism, indicating the formation of ordered, chiral structures. oup.comresearchgate.net

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

| Poly(9,10-dioctyl-9,10-dihydrophenanthrene-2,7-diyl) | Dehalogenative organometallic polycondensation | Photoluminescent, tendency to self-assemble | Organic Electronics, OLEDs |

| Poly(9,10-dihydrophenanthrene-2,7-diyl)s with –OSi(R)2(R′) groups | Dehalogenative polycondensation with zerovalent nickel | High photoluminescence quantum yields (62% to quantitative) | Emissive Displays, Sensors |

Covalent Organic Frameworks (COFs)

While direct use of this compound in Covalent Organic Frameworks (COFs) is not extensively documented, its oxidized derivative, 2,7-Dibromophenanthrene-9,10-dione , serves as a valuable intermediate for the synthesis of these porous crystalline materials. ossila.com COFs are constructed from organic building blocks linked by strong covalent bonds to form extended, porous, and crystalline structures.

The utility of 2,7-Dibromophenanthrene-9,10-dione stems from its dual functionality. The bromo groups at the 2 and 7 positions are suitable for forming carbon-carbon bonds through reactions like Suzuki or Sonogashira coupling, allowing for the extension of the conjugated framework. ossila.com Simultaneously, the 1,2-diketone group can undergo condensation reactions with diamines to form quinoxaline (B1680401) or phenazine (B1670421) linkages, which are also common in COF chemistry. ossila.com This versatility allows the phenanthrene core to be integrated into highly structured, porous polymer networks with potential applications in gas storage, catalysis, and organic electronics.

Redox Switching Applications for Conjugation Length Control

The 9,10-dihydrophenanthrene (DHP) core is a key component in the design of redox-switchable molecular systems that allow for the dynamic control of π-conjugation length. tsukuba.ac.jpoup.com This functionality is based on the reversible, two-electron redox interconversion between the 9,10-dihydrophenanthrene derivative and a corresponding biphenyl-2,2'-diyl-type dication (BD²+). tsukuba.ac.jp

In the neutral DHP state, the molecule contains a C9-C10 ethano bridge, which forces the biphenyl (B1667301) unit into a nearly coplanar conformation, with a torsion angle of approximately 20°. tsukuba.ac.jp This planar structure allows for effective π-conjugation across the biphenyl system. Upon two-electron oxidation, the C9-C10 bond is cleaved, leading to the formation of the dicationic BD²+ species. In this state, the biphenyl unit adopts a highly twisted conformation with a torsion angle of around 70°, which disrupts the π-conjugation between the two aryl groups. tsukuba.ac.jp

This redox-induced structural change from a planar, conjugated "ON" state to a twisted, non-conjugated "OFF" state results in a dramatic change in the material's electronic and optical properties. tsukuba.ac.jpoup.com This electrochromic behavior, characterized by a significant shift in light absorption, makes these systems promising for applications in molecular switches, chiroptical materials, and memory devices. tsukuba.ac.jp

| Redox State | Structural Feature | Biaryl Torsion Angle (θ) | π-Conjugation | Optical State |

| Dihydrophenanthrene (DHP) - Reduced | C9-C10 Ethano Bridge | ~20° | Effective (ON) | Colorless |

| Biphenyl Dication (BD²+) - Oxidized | C9-C10 Bond Cleaved | ~70° | Disrupted (OFF) | Colored |

Biological Activities and Structure Activity Relationships of Dihydrophenanthrene Derivatives

Anti-Oxidative Stress Effects of Natural Dihydrophenanthrene Compounds

Natural dihydrophenanthrene compounds have demonstrated notable effects in mitigating oxidative stress, a key factor in the pathogenesis of various diseases. Their protective mechanisms involve the modulation of crucial signaling pathways and the enhancement of the body's natural antioxidant defense systems.

Modulation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress. nih.govmdpi.com Activation of this pathway leads to the expression of a wide array of antioxidant and detoxification genes. mdpi.com Studies have indicated that dihydrophenanthrene compounds can exert their protective effects against oxidative stress by activating the Nrf2 signaling pathway. nih.gov This activation triggers the translocation of Nrf2 into the nucleus, subsequently initiating the transcription of various enzymatic and non-enzymatic antioxidants. nih.gov

Enhancement of Enzymatic Antioxidants (SOD, CAT, GPx) and GSH Levels

Dihydrophenanthrene derivatives have been shown to bolster the cellular antioxidant defense system by enhancing the activity of key enzymatic antioxidants. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com These enzymes play a critical role in neutralizing harmful reactive oxygen species (ROS). glisodin.orgcore.ac.uk

For instance, one study found that the dihydrophenanthrene derivative 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089) significantly enhanced the activities of SOD, CAT, and GPx in human retinal pigment epithelial cells under oxidative stress. nih.gov Furthermore, this compound also led to an increase in the levels of glutathione (GSH), a vital non-enzymatic antioxidant. nih.gov The coordinated action of these enzymes is crucial for cellular protection against oxidative damage. tjnpr.org SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. tjnpr.org

The table below summarizes the effect of 2-methoxy-9,10-dihydrophenanthrene-4,5-diol on antioxidant enzyme activities and GSH levels. nih.gov

| Treatment | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) | GSH Level (% of Control) |

| Control | 100 | 100 | 100 | 100 |

| H₂O₂ | ~50 | ~60 | ~55 | ~65 |

| Compound 3 (25 µg/mL) + H₂O₂ | ~65 | ~75 | ~70 | ~80 |

| Compound 3 (50 µg/mL) + H₂O₂ | ~80 | ~85 | ~80 | ~90 |

| Compound 3 (100 µg/mL) + H₂O₂ | ~95 | ~95 | ~90 | ~95 |

Cytotoxicity Against Cancer Cell Lines

Various dihydrophenanthrene derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. nih.govnih.govmdpi.com These studies have revealed that the substitution pattern on the dihydrophenanthrene core significantly influences their anticancer activity.

Selective Anticancer Activity

Research has indicated that some dihydrophenanthrene derivatives exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, non-cancerous cells. mdpi.com For example, a novel dihydrophenanthrene compound, Erathrin A, demonstrated selective cytotoxic activity against HL-60 cells. nih.gov Similarly, another study found that the dihydrophenanthrene derivative cymensifin A showed promising anticancer effects against various cancer cells with a higher safety profile compared to the conventional chemotherapy drug cisplatin, as evidenced by its high half-maximum inhibitory concentration (IC50) in normal dermal papilla cells. mdpi.comnih.gov This selectivity is a crucial attribute for the development of effective and safer anticancer agents. mdpi.com

Influence of Substituent Positions on Cytotoxic Activity

The position and nature of substituents on the dihydrophenanthrene skeleton play a critical role in determining the cytotoxic potency of these compounds. nih.govacademie-sciences.fr Studies on structure-activity relationships have provided insights into the structural features that are important for cytotoxicity.

For instance, a study on dihydrophenanthrene derivatives isolated from Combretum laxum highlighted that the presence of methoxy (B1213986) and hydroxy groups at specific positions (C-6 and C-7, respectively) were important for their cytotoxic effects against melanoma cells. nih.gov Another study on synthetic phenanthrene (B1679779) derivatives suggested that the presence of electron-donating substituents, such as ethoxy groups, at positions 9 and 10 could enhance their anticancer activity. academie-sciences.fr Furthermore, the number of methoxy groups has also been shown to influence cytotoxicity, with one study finding that a dihydrophenanthrene with three methoxy groups exhibited higher potency against several cancer cell lines compared to those with two. nih.gov

The following table presents the IC50 values of selected dihydrophenanthrene derivatives against different cancer cell lines, illustrating the impact of structural variations on cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | nih.gov |

| Calanhydroquinone C | A549 (Lung) | > 4 µg/mL | nih.gov |

| Calanhydroquinone C | PC-3 (Prostate) | 2.2 µg/mL | nih.gov |

| Calanhydroquinone C | MCF-7 (Breast) | 1.8 µg/mL | nih.gov |

| Cymensifin A | H460 (Lung) | 66.71 ± 6.62 | mdpi.com |

| Cymensifin A | MCF7 (Breast) | 93.04 ± 0.86 | mdpi.com |

| Cymensifin A | CaCo₂ (Colon) | 55.14 ± 3.08 | mdpi.com |

Enzyme Inhibition: SARS-CoV-2 3CLpro Inhibitors

The 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.gov Recent research has identified 9,10-dihydrophenanthrene (B48381) derivatives as non-peptidomimetic and non-covalent inhibitors of this vital enzyme. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to understand the molecular features that govern the inhibitory activity of these compounds. nih.govnih.gov These studies have revealed that the nature and position of substituents on the dihydrophenanthrene scaffold are critical for potent inhibition. For example, the installation of bulkier groups at certain positions was found to be preferred for enhanced inhibitory activity. researchgate.net Among a series of tested derivatives, two compounds, designated C1 and C2, displayed the most potent inhibition of SARS-CoV-2 3CLpro, with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. nih.govnih.gov Further kinetic studies showed that these compounds act as mixed-type inhibitors. nih.govnih.gov

The inhibitory activities of several 9,10-dihydrophenanthrene derivatives against SARS-CoV-2 3CLpro are summarized in the table below.

| Compound | R¹ Substituent | R² Substituent | R³ Substituent | IC50 (µM) |

| C1 | Cyclohexyl | H | 5-phenylpyridin-2-yl | 1.55 ± 0.21 |

| C2 | 4-Bromophenyl | H | 5-phenylpyridin-2-yl | 1.81 ± 0.17 |

| C3 | Phenyl | H | 5-phenylpyridin-2-yl | 2.58 ± 0.26 |

| C4 | 4-Fluorophenyl | H | 5-phenylpyridin-2-yl | 3.12 ± 0.33 |

| C5 | 4-Chlorophenyl | H | 5-phenylpyridin-2-yl | 2.97 ± 0.29 |

Data adapted from a study on 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors. nih.govnih.gov

Binding Mechanisms to Enzyme Active Sites

The therapeutic potential of dihydrophenanthrene derivatives is often linked to their ability to inhibit specific enzymes. Understanding their binding mechanisms at the molecular level is crucial for developing potent and selective inhibitors.

Molecular docking simulations and enzyme kinetics assays have provided insights into how these compounds interact with enzyme active sites. For instance, in the case of the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication, certain 9,10-dihydrophenanthrene derivatives have been identified as effective non-covalent inhibitors. nih.gov

Kinetic studies have shown that these compounds can act as mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking simulations further reveal that these inhibitors can occupy the substrate-binding pocket and the dimer interface of the enzyme. nih.gov The binding is stabilized by a network of interactions, including:

Hydrophobic Interactions: The aromatic rings of the dihydrophenanthrene core typically engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Hydrogen Bonding: Substituents on the dihydrophenanthrene scaffold, such as hydroxyl or methoxy groups found in natural analogs, can form hydrogen bonds with amino acid side chains or the peptide backbone, enhancing binding affinity.

Pi-Alkyl and Pi-Pi Stacking: Interactions between the aromatic system of the inhibitor and specific amino acid residues like histidine or tyrosine can further anchor the compound within the active site.

Beyond the active site, some inhibitors may bind to exosites—substrate binding sites located outside the catalytic center—which can lead to substrate-selective inhibition. nih.gov This mechanism allows for finer control over enzyme modulation, as the inhibitor may only block the processing of specific substrates. nih.gov

Structure-Bioactivity Correlations

The biological activity of dihydrophenanthrene derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

Research on a series of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors has yielded specific SAR insights nih.gov:

Substitution at the R¹ Position: The installation of bulkier groups, such as cyclohexyl or a 4-bromophenyl group, at this position was found to be preferable for inhibitory activity. nih.gov

Substitution at the R³ Position: Converting a pyridine (B92270) group to a quinoline (B57606) at this position was favorable, whereas pyrimidine, pyrazole, or purine (B94841) derivatives led to decreased activity. nih.gov

Pyridyl Group Modification: The incorporation of a 5-phenyl substituent on a pyridyl group was identified as being of great importance for inhibition. nih.gov

These findings indicate that both the steric bulk and the electronic properties of the substituents play a critical role in determining the inhibitory potency.

In the context of antimicrobial and cytotoxic activity, studies on derivatives related to the natural product juncusol (B1673165) suggest that the presence of phenolic hydroxyl groups is significant. The activity of compounds like desvinyljuncusol is comparable to that of juncusol, implying they act as simple phenols to exert their antimicrobial and cytotoxic effects. nih.gov Furthermore, the introduction of quaternary ammonium (B1175870) salts into the structure can increase potency by 10- to 20-fold. nih.gov The presence of halogen atoms, such as bromine, can also enhance biological activity. Studies on other bromophenols have shown that bromination can lead to more active compounds compared to their chlorinated or non-halogenated counterparts, a factor potentially relevant to the bioactivity of 2,7-Dibromo-9,10-dihydrophenanthrene. nih.gov

| Position/Modification | Observation | Impact on Activity |

|---|---|---|

| R¹ Position | Substitution with bulkier groups (e.g., cyclohexyl, 4-Br phenyl) | Favorable |

| R³ Position | Conversion of pyridine to quinoline | Favorable |

| R³ Position | Substitution with pyrimidine, pyrazole, or purine | Unfavorable |

| Pyridyl Group | Incorporation of a 5-phenyl substituent | Important for Activity |

Antimicrobial Properties (as observed in related natural products)

Many naturally occurring dihydrophenanthrenes, which are phytoalexins produced by plants in response to stress or infection, exhibit significant antimicrobial properties. mdpi.comnih.gov These compounds are primarily found in the Orchidaceae family and have been studied for their activity against a range of pathogens. core.ac.uk

For example, hircinol (B1204073) and loroglossol, two dihydrophenanthrenes isolated from the orchid Himantoglossum robertianum, have demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov Hircinol, in particular, was found to be effective against both types of bacteria even at relatively low concentrations. mdpi.com

Similarly, studies on juncusol and its derivatives have shown in vitro antimicrobial activity. nih.gov The effectiveness of these phenolic compounds can be influenced by factors such as the pH of the medium and the initial population of microbial cells. nih.gov Generally, these natural phenols are more effective against Gram-positive bacteria and yeasts than against Gram-negative bacteria. nih.gov The proposed mechanism for some of these compounds involves acting as simple phenols, which can disrupt cell membranes and interfere with essential cellular processes. nih.gov

Future Research Directions and Emerging Trends for 2,7 Dibromo 9,10 Dihydrophenanthrene

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of the 9,10-dihydrophenanthrene (B48381) core is an area of active research, with modern methods moving beyond classical approaches. A significant trend involves the use of palladium-catalyzed reactions to construct the tricyclic system. For instance, novel synthetic routes have been developed utilizing a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to generate the 9,10-dihydrophenanthrene scaffold. espublisher.com An alternative mechanism proposed for similar palladium-catalyzed syntheses involves a 6π electrocyclic ring closure. espublisher.com

Future investigations are expected to focus on:

Developing New Catalysts: While palladium has proven effective, research into catalytic systems based on more abundant and less toxic first-row transition metals like copper, nickel, or iron is a key goal for sustainable chemistry.

One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel (one-pot synthesis) to improve efficiency, reduce waste, and simplify purification is a growing trend.

Broadening Substrate Scope: Expanding existing methodologies to tolerate a wider range of functional groups will enhance the accessibility of diverse 2,7-disubstituted-9,10-dihydrophenanthrene derivatives.

A comparison of proposed reaction mechanisms for forming the dihydrophenanthrene core is outlined below.

| Mechanism | Key Features | Catalyst Example | Reference |

| Intramolecular Heck Reaction | Involves oxidative addition of Pd(0) to a C-Br bond, followed by intramolecular carbopalladation and reductive elimination. | Pd(OAc)₂ | espublisher.com |

| 6π Electrocyclic Reaction | A palladium-catalyzed process involving a key 6π electrocyclic ring closure step to form the central ring of the phenanthrene (B1679779) system. | Pd(OAc)₂ | espublisher.com |

Advanced Spectroscopic and Structural Investigations

A comprehensive understanding of the structural and electronic properties of 2,7-Dibromo-9,10-dihydrophenanthrene and its derivatives is crucial for designing new applications. While standard techniques like NMR and mass spectrometry are routine, future work will likely incorporate more advanced methods.

Solid-State Characterization: Single-crystal X-ray diffraction will be essential for unambiguously determining the three-dimensional structure of new derivatives, understanding intermolecular interactions like π-stacking, and correlating solid-state packing with material properties.

Advanced NMR Spectroscopy: Distinguishing between isomers (e.g., 2,7-dibromo vs. 2,6-dibromo derivatives) can be challenging. Advanced 2D NMR techniques will be vital for the precise structural elucidation of complex C-functionalized derivatives. acs.org

Chiroptical Methods: For chiral derivatives of the dihydrophenanthrene scaffold, techniques like Circular Dichroism (CD) spectroscopy are invaluable for determining absolute configurations and studying dynamic stereochemistry, such as the interconversion between chiral forms upon redox stimuli. mdpi.comresearchgate.net Integrated experimental and computational studies on related brominated aromatic frameworks are proving effective in understanding their photophysical properties. colab.ws

Development of Next-Generation Functional Materials

The this compound scaffold is a promising precursor for a variety of functional organic materials. The bromine atoms serve as convenient handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the π-conjugated system. acs.orgossila.com

Emerging trends in this area include:

Organic Electronics: The related compound, 2,7-Dibromophenanthrene-9,10-dione (B38369), is a known intermediate for synthesizing semiconducting molecules and polymers for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). ossila.com The dihydrophenanthrene core can be similarly functionalized to tune electronic properties for these applications. A patent has highlighted that introducing bulky groups onto the phenanthrene skeleton can effectively reduce intermolecular accumulation, leading to improved electrochemical performance and thermal stability for electroluminescent materials. google.com

Boron-Doped Materials: The incorporation of heteroatoms into the aromatic framework is a powerful strategy for modifying electronic properties. 9,10-Dihydro-9,10-diboraanthracene (DBA), a boron-containing analogue, has been established as a versatile building block for π-conjugated materials. acs.org Using this compound as a starting point to create novel boron-doped polycyclic aromatics is a promising research avenue.

Redox-Active Systems: The phenanthrene core can be part of redox-active materials. espublisher.com Derivatives have been designed that exhibit reversible electrochemical transformations, leading to drastic changes in optical and chiroptical properties, making them suitable for molecular switches and sensors. researchgate.net

Deeper Mechanistic Understanding through Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for complementing experimental research. For this compound and its derivatives, computational methods can provide insights that are difficult to obtain through experiments alone.

Future applications of computational modeling include:

Reaction Mechanism Elucidation: Theoretical calculations can be used to investigate the energetics of different reaction pathways. For example, computations have been employed to compare the intramolecular Heck and 6π electrocyclic mechanisms for the synthesis of the 9,10-dihydrophenanthrene core, determining the more favorable pathway. espublisher.com